2,4-Dimethoxybenzenesulfonic acid

Beschreibung

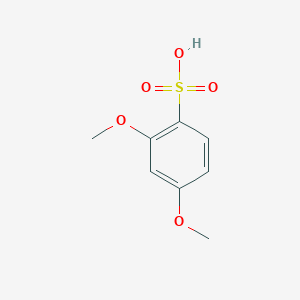

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7134-13-6 |

|---|---|

Molekularformel |

C8H10O5S |

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

2,4-dimethoxybenzenesulfonic acid |

InChI |

InChI=1S/C8H10O5S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H,9,10,11) |

InChI-Schlüssel |

ZPHMCVPMYLSOJH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)O)OC |

Herkunft des Produkts |

United States |

Structural Elucidation and Advanced Physicochemical Characterization for Research

Precise Chemical Nomenclature and IUPAC Designation

2,4-Dimethoxybenzenesulfonic acid is an aromatic sulfonic acid. Its structure consists of a benzene (B151609) ring substituted with a sulfonic acid group at position 1 and two methoxy (B1213986) groups at positions 2 and 4. The internationally recognized IUPAC name for this compound is 2,4-dimethoxybenzene-1-sulfonic acid . nih.gov

Key identifiers and properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxybenzene-1-sulfonic acid |

| Empirical Formula | C₈H₁₀O₅S |

| Molecular Weight | 218.23 g/mol nih.gov |

| InChI Key | ZPHMCVPMYLSOJH-UHFFFAOYSA-N nih.gov |

| Physical Form | Solid nih.gov |

This table is interactive. Users can sort and filter the data.

Molecular and Electronic Structure Elucidation

The molecular architecture and electronic landscape of this compound are defined by the interplay between the aromatic ring and its functional group substituents.

The two methoxy (-OCH₃) groups profoundly influence the electronic properties of the sulfonic acid functionality through a combination of inductive and resonance effects.

Inductive Effect: The oxygen atoms of the methoxy groups are highly electronegative, exerting an electron-withdrawing inductive effect (–I) through the sigma bond framework. This effect tends to increase the acidity of the sulfonic acid group by stabilizing the resulting sulfonate anion.

Resonance Effect: The lone pairs of electrons on the methoxy oxygen atoms can be delocalized into the π-system of the benzene ring. This is a powerful electron-donating resonance effect (+R or +M). cam.ac.ukmdpi.com This donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups.

The aromaticity of the benzene ring is a central feature of this compound. The delocalization of π-electrons within the ring is perturbed by both the electron-donating methoxy groups and the electron-withdrawing sulfonic acid group.

The methoxy groups donate electron density into the ring, creating resonance structures where a negative charge is placed on the carbon atoms at the ortho and para positions. sigmaaldrich.com Conversely, the sulfonic acid group is a deactivating, meta-directing group that withdraws electron density from the ring through resonance, creating positive charges at the ortho and para positions.

The combination of these opposing effects results in a complex electronic distribution. The resonance contributors for methoxybenzene show increased electron density at the ortho and para carbons, while those for benzenesulfonic acid show decreased density at these positions. In this compound, the net effect is a nuanced electron density map that governs the molecule's reactivity and spectroscopic properties.

Crystallographic Studies and Solid-State Characteristics

The compound exists as a solid at room temperature. nih.gov Its solid-state properties, such as melting point and solubility, are determined by the intermolecular forces in its crystal lattice, including hydrogen bonding from the sulfonic acid group and dipole-dipole interactions.

As of this writing, a specific, publicly available crystal structure determination for this compound via single-crystal X-ray diffraction has not been identified in major chemical databases. Commercial suppliers note that detailed analytical data for this specific compound is not collected. sigmaaldrich.com

However, X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For related compounds, such as 2,4-diaminobenzenesulfonic acid, crystal structures have been successfully determined and are available in resources like the Cambridge Structural Database (CSD). nih.gov Such studies on analogous molecules confirm that the solid-state structure is stabilized by extensive hydrogen bonding networks involving the sulfonic acid groups and other functional groups. nih.gov A future X-ray diffraction study on this compound would be necessary to definitively determine its unit cell parameters, space group, and the exact bond lengths and angles in the solid state.

Intermolecular Interactions and Packing Arrangements

The intermolecular interactions and crystal packing of this compound would be determined by the interplay of various forces between adjacent molecules in the solid state. Key interactions would likely include:

Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor, and the oxygen atoms of the methoxy groups (-OCH₃) and the sulfonic acid group are potential hydrogen bond acceptors. This would lead to the formation of an extensive network of hydrogen bonds, significantly influencing the crystal lattice.

π-π Stacking: The presence of the benzene ring allows for π-π stacking interactions between the aromatic rings of neighboring molecules. The electron-donating methoxy groups would influence the electron density of the aromatic ring and thus the nature of these stacking interactions.

The specific arrangement of molecules in the crystal lattice, including parameters such as unit cell dimensions and space group, would require experimental determination through techniques like X-ray crystallography. Unfortunately, no publicly available crystal structure data for this compound could be located.

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for the unambiguous structural elucidation of chemical compounds. For this compound, the following methods would provide critical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring. The methoxy protons would likely appear as two separate singlets due to their different chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the six aromatic carbons and the two methyoxy carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonic acid group.

Predicted NMR Data Table for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 100 - 165 |

Note: The above table presents predicted ranges and is not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would provide characteristic bands for the functional groups present in this compound.

Infrared (IR) Spectroscopy: Key expected IR absorption bands would include:

A broad O-H stretching band for the sulfonic acid group, typically in the region of 3200-2500 cm⁻¹.

S=O stretching vibrations for the sulfonic acid group, usually appearing as strong bands around 1350-1470 cm⁻¹ (asymmetric) and 1120-1200 cm⁻¹ (symmetric).

C-O stretching vibrations for the methoxy groups, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-O and C-S bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dimethoxybenzene (B93181) |

| 2,4-Dimethylbenzenesulfonic acid |

Advanced Synthetic Methodologies for 2,4 Dimethoxybenzenesulfonic Acid and Its Chemical Precursors

Electrophilic Aromatic Sulfonation Routes from Dimethoxybenzenes

The direct sulfonation of 1,3-dimethoxybenzene (B93181) is a primary method for synthesizing 2,4-dimethoxybenzenesulfonic acid. This process is a classic example of electrophilic aromatic substitution (SEAr), where an electrophile attacks the electron-rich benzene (B151609) ring. nih.gov The two methoxy (B1213986) groups on the benzene ring are strong activating groups and are ortho-, para-directing, making the 2, 4, and 6 positions particularly susceptible to electrophilic attack.

Reaction Mechanism and Kinetic Studies of Sulfonation

The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction. nih.gov The mechanism generally involves the following steps:

Formation of the Electrophile: The actual electrophile in sulfonation can vary depending on the sulfonating agent used. With fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is the active electrophile. libretexts.org In concentrated sulfuric acid, the electrophile is thought to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.comkhanacademy.org

Electrophilic Attack: The electron-rich aromatic ring of 1,3-dimethoxybenzene attacks the electrophilic sulfur atom of SO₃ or HSO₃⁺. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. nih.govmasterorganicchemistry.com The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the methoxy groups.

Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom to which the sulfonic acid group is attached. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final product, this compound.

Kinetic studies have shown that the sulfonation of 1,3-dimethoxybenzene is a rapid reaction due to the strong activating effect of the two methoxy groups. chegg.com The rate of reaction is influenced by the concentration of the sulfonating agent and the reaction temperature.

Influence of Sulfonating Reagents

The choice of sulfonating agent is critical and significantly impacts the reaction's outcome, including yield and potential byproducts.

Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that can be used for the direct chlorosulfonation of aromatic compounds to produce sulfonyl chlorides. pageplace.de When used for sulfonation, it can lead to the formation of 2,4-dimethoxybenzenesulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid. The reaction with chlorosulfonic acid is often conducted at low temperatures in solvents like chloroform (B151607) or dichloromethane (B109758) to control its reactivity and prevent disulfonation. pageplace.deresearchgate.net

Oleum (B3057394) (Fuming Sulfuric Acid): Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. google.com It is a highly effective sulfonating agent because the free SO₃ is a very strong electrophile. The concentration of SO₃ in oleum is a key parameter; higher concentrations lead to faster reaction rates but also increase the risk of side reactions and the formation of sulfones. google.comgoogle.com The use of oleum can reduce the amount of byproduct sulfuric acid compared to using concentrated sulfuric acid alone. google.com

Sulfur Trioxide (SO₃): As a pure reagent, sulfur trioxide is the most reactive sulfonating agent. ijariie.com Its reactions are highly exothermic and often difficult to control, which can lead to charring and the formation of impurities. ijariie.com To moderate its reactivity, SO₃ is often used in a complex with a solvent like dioxane or diluted with an inert gas such as nitrogen or air. nih.govijariie.com This approach allows for stoichiometric reactions, minimizing waste products. ijariie.com

| Sulfonating Reagent | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Chlorosulfonic Acid | Highly reactive; can produce sulfonyl chlorides directly. pageplace.de | Can be used for both sulfonation and chlorosulfonation. pageplace.de | Produces corrosive HCl gas as a byproduct. chemithon.com |

| Oleum | Solution of SO₃ in H₂SO₄; strong sulfonating agent. google.com | Reduces byproduct sulfuric acid compared to H₂SO₄ alone. google.com | High reactivity can lead to side reactions like sulfone formation. google.com |

| Sulfur Trioxide | Most reactive sulfonating agent. ijariie.com | Stoichiometric reaction minimizes waste. ijariie.com | Highly exothermic and difficult to control, can cause charring. ijariie.com |

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: Sulfonation reactions are typically exothermic, and temperature control is essential. Lower temperatures are generally favored to minimize side reactions, such as disulfonation and the formation of sulfones. google.com However, the reaction rate decreases at lower temperatures, so a balance must be struck. Preferred temperature ranges are often between 20°C and 80°C. google.com

Solvent Systems: The choice of solvent can significantly influence the reaction. For highly reactive substrates like 1,3-dimethoxybenzene, inert solvents such as 1,2-dichloroethane (B1671644) can be used to moderate the reaction. chemicalbook.com In some cases, the reaction is carried out without a solvent, using an excess of the sulfonating agent. Recent research has also explored the use of ionic liquids as solvents for sulfonation reactions, which can offer advantages in terms of product selectivity and ease of separation. google.com

Catalysis: While sulfonation of activated rings like 1,3-dimethoxybenzene often does not require a catalyst, certain additives can be used to improve the reaction. For instance, sulfamic acid has been used as a catalyst to suppress sulfone formation in the preparation of aromatic sulfonyl chlorides. google.com

Indirect Synthetic Strategies

Indirect methods provide alternative routes to this compound, often by transforming other functional groups on the benzene ring.

Functional Group Interconversion and Derivatization Pathways

Functional group interconversion involves converting an existing functional group into a sulfonic acid group or modifying a precursor molecule that already contains a sulfur-based functional group. organic-chemistry.org For example, one could envision a pathway starting from a compound with a thiol or sulfinic acid group at the desired position, which is then oxidized to the sulfonic acid. However, direct sulfonation is generally more straightforward for this particular compound.

Synthesis from Analogous Aromatic Precursors

A notable indirect strategy involves the synthesis from readily available precursors, followed by the introduction of the methoxy groups. A key example is the synthesis starting from 2,4-diaminobenzenesulfonic acid. chemicalbook.com

The synthesis of 2,4-diaminobenzenesulfonic acid itself can be achieved through several methods. One common approach is the sulfonation of m-phenylenediamine. chemicalbook.compatsnap.com Another route begins with 1-chloro-2,4-dinitrobenzene, which is reacted with sodium sulfite (B76179) to form 2,4-dinitrobenzenesulfonic acid. chemicalbook.comprepchem.com This intermediate is then reduced, typically with iron, to yield 2,4-diaminobenzenesulfonic acid. chemicalbook.comprepchem.com

Once 2,4-diaminobenzenesulfonic acid is obtained, the amino groups can be converted to methoxy groups. This transformation can be accomplished through a two-step process:

Diazotization: The amino groups are converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Methoxylation: The diazonium groups are then replaced by methoxy groups. This can be achieved by heating the diazonium salt solution in the presence of methanol (B129727), often with a copper catalyst (a variation of the Sandmeyer reaction).

Scalability Considerations and Process Engineering in Laboratory Synthesis

The synthesis of this compound typically involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with a sulfonating agent. When scaling this reaction from the laboratory bench to larger capacities, several process engineering challenges must be addressed to ensure safety, consistency, and efficiency.

A primary concern in aromatic sulfonation is the highly exothermic nature of the reaction, particularly when using potent sulfonating agents like oleum (fuming sulfuric acid) or sulfur trioxide. researchgate.netwikipedia.org In a laboratory setting, heat can be managed with a simple ice bath. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reactors with precise temperature control systems to prevent runaway reactions, which could lead to a decrease in product quality through side reactions or pose significant safety hazards.

Mixing is another critical parameter. As the reaction progresses, the viscosity of the mixture can change significantly. Ensuring homogeneous mixing is vital for maintaining consistent reaction temperatures and preventing localized "hot spots" where side products, such as disulfonated species or sulfones, might form. The selection of appropriate impellers and agitation speeds is a key process engineering decision.

The choice of sulfonating agent also has scalability implications. While concentrated sulfuric acid is common, the reaction produces water, which can dilute the acid and slow the reaction rate, requiring a large excess of the acid and complicating the work-up. wikipedia.org Using agents like sulfur trioxide or chlorosulfonic acid avoids water formation but introduces challenges related to handling highly reactive and corrosive materials. wikipedia.org For instance, processes using sulfur trioxide may require specialized equipment to handle it as a gas or in a solvent like liquid sulfur dioxide, which adds complexity but can improve purity and yield. rscspecialitychemicals.org.uk

Finally, the work-up and isolation of the final product must be considered. In the lab, precipitation and filtration might be straightforward. On a larger scale, the filtration of large volumes of acidic and potentially viscous material requires industrial-grade filtration equipment. Material selection for the reactor and associated equipment is also crucial, as the highly acidic and corrosive nature of the reaction mixture demands the use of corrosion-resistant materials. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. This involves a holistic assessment of the reaction, from the starting materials to the final waste streams.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product.

The standard sulfonation of 1,3-dimethoxybenzene with sulfuric acid produces one molecule of water as a byproduct, leading to an atom economy of less than 100%.

Reaction: C₈H₁₀O₂ (1,3-dimethoxybenzene) + H₂SO₄ → C₈H₁₀O₅S (this compound) + H₂O

The calculation for the atom economy of this reaction is detailed in the table below.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Reactant |

| Sulfuric Acid | H₂SO₄ | 98.08 | Reactant |

| This compound | C₈H₁₀O₅S | 218.23 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Atom Economy = [Mass of Desired Product / (Total Mass of Reactants)] x 100

|

To maximize reaction efficiency beyond atom economy, optimizing reaction conditions is key. This includes controlling the temperature to minimize the formation of isomeric byproducts and using the stoichiometric amount of the sulfonating agent where possible. The use of modern, milder sulfonating agents, such as imidazolium-based reagents, can offer higher selectivity and efficiency, reducing the formation of unwanted side products. digitellinc.comacs.org

Selection of Environmentally Benign Solvents and Auxiliary Substances

Many traditional sulfonation reactions use hazardous chlorinated solvents like dichloromethane or excess sulfuric acid which itself acts as the solvent. rscspecialitychemicals.org.uk Green chemistry encourages replacing these with safer, more environmentally benign alternatives. sigmaaldrich.com

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane | Hazardous | Commonly used but is a suspected carcinogen and environmentally persistent. |

| Excess Sulfuric Acid | Corrosive/Hazardous | Acts as both reactant and solvent, but leads to large volumes of acidic waste. |

| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | Resists peroxide formation, hydrophobic, and can lead to better yields in some reactions. sigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable feedstocks like corncobs; offers advantages over THF. sigmaaldrich.com |

| Solvent-Free | Ideal Green Approach | Eliminates solvent waste entirely, but may not be feasible for all reaction scales due to mixing or heat transfer issues. ajgreenchem.com |

Waste Prevention and Reduction Strategies

The first principle of green chemistry is to prevent waste rather than treating it after it has been created. In the synthesis of this compound, the primary waste stream is often spent sulfuric acid, which is corrosive and requires neutralization, generating large quantities of inorganic salts.

One key strategy for waste reduction is the use of catalytic systems. While traditional sulfonation uses stoichiometric amounts of strong acid, developing solid acid catalysts (e.g., silica-supported acids) or reusable ionic liquids could significantly reduce waste. ajgreenchem.comorganic-chemistry.org These catalysts can be filtered off and reused, eliminating the need for a large excess of acid and simplifying the purification process. ajgreenchem.com

Another approach is to improve the selectivity of the reaction to minimize the formation of byproducts, such as unwanted isomers (e.g., 2,6-dimethoxybenzenesulfonic acid). Precise control of reaction temperature and the use of milder, more selective sulfonating agents can direct the reaction towards the desired product, reducing the waste generated during purification. digitellinc.com

Furthermore, any unreacted starting material, like 1,3-dimethoxybenzene, should ideally be recovered and recycled back into the process. The treatment of aqueous waste streams is also a concern, as they may contain residual organic compounds. Biological treatment methods are being explored for the degradation of sulfonated aromatic compounds in wastewater. researchgate.net

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Acid-Base Chemistry and Protonation Equilibria

The acidic nature of 2,4-dimethoxybenzenesulfonic acid is its most prominent chemical characteristic, primarily governed by the sulfonic acid moiety.

Determination of Acid Dissociation Constants (pKa) in Various Media

Table 1: pKa Values of Related Sulfonic Acids

| Compound | pKa Value |

|---|---|

| Benzenesulfonic acid | -2.8 nih.gov |

| p-Toluenesulfonic acid | -2.8 (implied, similar to benzenesulfonic acid) |

| Methanesulfonic acid | -1.9 |

| Trifluoromethanesulfonic acid | -14 |

This table presents a comparison of the acidity of various sulfonic acids to provide context for the expected acidity of this compound.

Role of the Sulfonic Acid Group as a Strong Acid

Sulfonic acids are classified as strong organic acids due to the stability of the resulting sulfonate anion (RSO₃⁻) after deprotonation. google.com The negative charge on the sulfonate anion is delocalized over the three oxygen atoms and the sulfur atom, which significantly stabilizes the conjugate base and favors the dissociation of the proton. This inherent acidity makes sulfonic acids like this compound effective catalysts in various organic reactions, such as esterification and dehydration. vulcanchem.com The presence of the two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring may slightly modulate the acidity compared to unsubstituted benzenesulfonic acid, but the compound retains its character as a strong acid.

Reactions of the Sulfonic Acid Functionality

The sulfonic acid group is a versatile functional handle that allows for several important chemical transformations, leading to the formation of sulfonate esters, sulfonyl halides, and anhydrides.

Esterification Reactions and Formation of Sulfonate Esters

This compound can undergo esterification with alcohols to form the corresponding sulfonate esters. This reaction typically requires activation of the sulfonic acid or removal of water to drive the equilibrium towards the product. A common method involves the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base. For example, ethyl p-toluenesulfonate is formed from p-toluenesulfonyl chloride and ethanol. nist.gov Similarly, 2,4-dimethoxybenzenesulfonyl chloride would react with an alcohol to yield a 2,4-dimethoxybenzenesulfonate ester. These esters are valuable as alkylating agents and as protecting groups in organic synthesis.

Conversion to Sulfonyl Halides (e.g., 2,4-Dimethoxybenzenesulfonyl Chloride)

One of the most significant reactions of sulfonic acids is their conversion to sulfonyl halides, particularly sulfonyl chlorides. 2,4-Dimethoxybenzenesulfonyl chloride can be synthesized by the reaction of 1,3-dimethoxybenzene (B93181) with chlorosulfonic acid. In this electrophilic aromatic substitution reaction, the electron-donating methoxy groups direct the sulfonation to the positions ortho and para to them. General methods for converting benzenesulfonic acids to their sulfonyl chlorides also include treatment with reagents like phosphorus pentachloride. orgsyn.org 2,4-Dimethoxybenzenesulfonyl chloride is a key intermediate, reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Table 2: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,3-Dimethoxybenzene | Chlorosulfonic Acid (ClSO₃H) | 2,4-Dimethoxybenzenesulfonyl chloride | Electrophilic Aromatic Sulfonylation |

This table outlines the primary synthetic routes to 2,4-dimethoxybenzenesulfonyl chloride, a key derivative of this compound.

Formation of Anhydrides and Mixed Anhydrides

Sulfonic acids can be dehydrated to form sulfonic anhydrides. For example, benzenesulfonic acid can be dehydrated using phosphorus pentoxide to yield benzenesulfonic anhydride (B1165640). nih.gov This reaction is general for many sulfonic acids, and thus this compound would be expected to form 2,4-dimethoxybenzenesulfonic anhydride under similar dehydrating conditions. These anhydrides are highly reactive acylating agents. Mixed anhydrides can also be formed, for instance, by reacting a sulfonic acid with a carboxylic acid chloride, which can then be used in peptide synthesis and other acylation reactions.

Reactivity of the Aromatic Ring System in the Presence of the Sulfonic Acid Group

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its substituents. The two methoxy groups are strong activating groups, donating electron density to the ring through resonance. Conversely, the sulfonic acid group is a strong deactivating group, withdrawing electron density. This combination of activating and deactivating functionalities dictates the regioselectivity and rate of substitution reactions.

Directed Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr) reactions, the incoming electrophile is directed to a specific position on the aromatic ring. numberanalytics.comlibretexts.org While the sulfonic acid group is a meta-director, the powerful ortho, para-directing influence of the two methoxy groups dominates. numberanalytics.com Therefore, electrophiles will preferentially attack the positions ortho and para to the methoxy groups.

The methoxy groups at positions 2 and 4 activate the ring towards electrophilic attack. smolecule.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.orgwikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Electrophile | Major Product(s) |

| This compound | NO₂⁺ | 5-Nitro-2,4-dimethoxybenzenesulfonic acid |

| This compound | Br₂/FeBr₃ | 5-Bromo-2,4-dimethoxybenzenesulfonic acid |

Note: The table is illustrative and predicts outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution for benzene derivatives. libretexts.org However, it can occur if the aromatic ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the sulfonic acid group does withdraw electron density, but the strong activating effect of the two methoxy groups makes the ring less susceptible to nucleophilic attack compared to rings with multiple strong deactivating groups like nitro groups. libretexts.orgyoutube.com

For SNAr to occur, a good leaving group is also required. youtube.com While the sulfonic acid group can be a leaving group under certain conditions, nucleophilic attack on the aromatic ring of this compound itself is not a predominant reaction pathway under standard conditions. However, studies on analogous compounds like 2,4-dimethoxynitrobenzene show that nucleophilic substitution of a methoxy group can occur, particularly with strong nucleophiles and under specific reaction conditions like microwave irradiation. nih.gov

Hydrolytic Stability and Degradation Pathways of Sulfonyl Derivatives

Benzenesulfonic acids and their derivatives exhibit notable stability. However, under forcing conditions, they can undergo hydrolysis. The C-S bond in aromatic sulfonic acids can be cleaved by heating with aqueous acid or superheated steam, a process known as desulfonation. doubtnut.comwikipedia.org For benzenesulfonic acid, this reaction typically occurs at temperatures above 200°C and is reversible. wikipedia.orgyoutube.com The presence of activating groups, such as the methoxy groups in this compound, can facilitate this process.

Degradation of sulfonic acids can also proceed through various chemical and biological pathways. While generally resistant to hydrolysis under environmental conditions, some microorganisms can biodegrade benzenesulfonic acid, albeit often with a required acclimation period. nih.gov Mechanochemical degradation using strong reducing agents has also been investigated for aromatic sulfonic acids. nih.gov Furthermore, advanced oxidation processes, including photochemical and electrochemical methods, have been shown to degrade persistent perfluorinated sulfonic acids, suggesting potential pathways for the degradation of other sulfonic acids. consensus.appnih.gov The degradation of polystyrene sulfonic acid membranes in fuel cells is thought to occur via attack by peroxide intermediates. rsc.org

Redox Behavior and Reduction to Sulfinic Acids or Thiols

Aromatic sulfonic acids can be reduced to the corresponding sulfinic acids or, more commonly, to thiols. The reduction of a sulfonic acid to a thiol is a significant transformation in organic synthesis. Various reagents and methods have been developed to achieve this conversion.

One notable method involves the use of a triphenylphosphine-iodine system. oup.com This system can effectively reduce arenesulfonic acids to arenethiols. oup.com The reaction is thought to proceed through the formation of a sulfonyl iodide intermediate. The presence of electron-donating groups on the aromatic ring, such as the methoxy groups in this compound, can facilitate this reduction. oup.com

Another approach involves heating the sulfonic acid under pressure with carbon monoxide in the presence of a rhodium carbonyl catalyst. google.com This process directly converts the sulfonic acid to the corresponding thiol. google.com The initial oxidation of thiols can lead to the formation of sulfenic acids (RSOH), which can be further oxidized to sulfinic acids (RSO₂H) and ultimately to sulfonic acids (RSO₃H). nih.gov The reverse process, the reduction of sulfonic acids, is a key step in regenerating the thiol functionality.

Table 2: Reduction of Aromatic Sulfonic Acids

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| p-Toluenesulfonic acid | Triphenylphosphine/Iodine | p-Toluenethiol | oup.com |

| Benzenesulfonic acid | Rhodium carbonyl, CO, heat, pressure | Thiophenol | google.com |

| Arenesulfonic acids | (CF₃CO)₂O/(n-Bu)₄N⁺I⁻ | Arenethiols | oup.com |

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for resolving 2,4-Dimethoxybenzenesulfonic acid from its matrix, potential impurities, and related substances. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, impurity profiling, or isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. A typical approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for benzenesulfonate (B1194179) compounds often utilizes C8 or C18 columns. wu.ac.thpensoft.net The mobile phase commonly consists of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netnih.govsielc.com The pH of the mobile phase is critical for controlling the ionization state of the sulfonic acid group and achieving good peak shape and retention. Detection is typically performed using a UV detector, often at a wavelength around 220-230 nm where the benzene (B151609) ring absorbs. nih.gov

Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. researchgate.net This process verifies parameters including specificity, linearity, accuracy, precision, and robustness. pensoft.netresearchgate.net For instance, a validated method must be able to resolve the main compound from any known impurities or degradation products, demonstrating specificity. pensoft.net

Table 1: Example HPLC Method Parameters for Benzenesulfonate Analysis

| Parameter | Condition | Source |

| Column | C18 or C8, e.g., Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) | wu.ac.thnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and aqueous buffer (e.g., 1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) | nih.gov |

| Flow Rate | 1.0 mL/min | pensoft.netnih.gov |

| Detection | UV at 220 nm | nih.gov |

| Column Temp. | 30 °C | pensoft.net |

| Injection Vol. | 5-20 µL | wu.ac.thpensoft.net |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Due to its low volatility and high polarity, this compound itself is not directly amenable to GC analysis without derivatization. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for impurity profiling. nih.govthermofisher.com This process involves detecting, identifying, and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis or degradation of the target compound. thermofisher.com

For the analysis of the sulfonic acid itself, a derivatization step would be required to convert the polar sulfonic acid group into a more volatile and thermally stable ester or other derivative. More commonly, GC-MS is used to identify residual solvents or starting materials from the manufacturing process. The development of a GC method focuses on selecting an appropriate capillary column (e.g., a DB-1, which has a 100% dimethyl polysiloxane stationary phase) and optimizing the temperature program to separate all potential volatile impurities. pensoft.net Impurity profiling is critical in pharmaceutical manufacturing and chemical forensics to ensure product quality and trace the synthetic route. nih.govthermofisher.com

Table 2: Typical GC Parameters for Impurity Profiling

| Parameter | Condition | Source |

| Technique | Headspace Gas Chromatography (HS-GC) or Direct Injection | pensoft.net |

| Column | DB-1 (30 m x 0.53 mm, 5.0 µm) or similar | pensoft.net |

| Carrier Gas | Nitrogen or Helium | pensoft.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | thermofisher.commdpi.com |

| Injector Temp. | ~250 °C | N/A |

| Oven Program | Temperature gradient optimized for separation of expected impurities | N/A |

Ion Chromatography for Sulfonate Analysis

Ion Chromatography (IC) is an ideal technique for the direct determination of anions and cations. For this compound, IC is used to quantify the sulfonate moiety. The method relies on an anion-exchange column to separate the 2,4-dimethoxybenzenesulfonate anion from other anions in the sample. thermofisher.com

Benzenesulfonic acid is a strong acid that fully dissociates in water, making its anion suitable for separation via anion-exchange chromatography followed by suppressed conductivity detection. thermofisher.com Reagent-Free™ Ion Chromatography (RFIC™) systems can electrolytically generate the hydroxide (B78521) eluent, which simplifies operation and improves reproducibility. thermofisher.com Columns like the Dionex IonPac™ AS18 are designed for the separation of common anions and can be effectively used for sulfonate analysis. thermofisher.com The method can be validated for accuracy, precision, and linearity, demonstrating good recoveries for spiked samples. thermofisher.com

Table 3: Example Ion Chromatography Method Parameters for Sulfonate Determination

| Parameter | Condition | Source |

| System | Reagent-Free™ Ion Chromatography (RFIC) | thermofisher.com |

| Column | Dionex IonPac™ AS18 (2 x 250 mm) or similar anion-exchange column | thermofisher.comthermofisher.com |

| Eluent | Potassium Hydroxide (KOH) gradient, electrolytically generated | thermofisher.com |

| Flow Rate | 0.25 mL/min | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.comthermofisher.com |

| Column Temp. | 30 °C | thermofisher.com |

Preparative Chromatography for Compound Isolation and Purification

When a highly pure sample of this compound is needed for use as a reference standard or for further research, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound from a mixture. nih.gov

Preparative HPLC uses wider columns and higher flow rates to handle larger sample loads. The goal is to collect the fraction containing the purified compound as it elutes from the column. nih.gov Another powerful technique for preparative-scale separation is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. mdpi.comnih.gov It has been successfully used to isolate a wide variety of natural products and could be applied to purify this compound from complex synthesis reaction mixtures. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Information

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This high accuracy allows for the determination of the elemental composition of a molecule. nih.gov For this compound (C₈H₁₀O₅S, Molecular Weight: 218.23), HRMS can confirm this composition by measuring its exact mass and comparing it to the theoretical value. sigmaaldrich.com

This capability is crucial for unequivocally identifying the compound and for characterizing unknown impurities. thermofisher.com Techniques like time-of-flight (TOF) mass spectrometry, often coupled with GC (GC-HR-TOF-MS), enable the determination of elemental formulas from the accurate masses of molecular ions, even in complex mixtures. nih.gov The ability to obtain an exact mass for a molecule and its fragments provides a high degree of confidence in its structural identification. rockefeller.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of the molecule with high precision.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is instrumental in determining the optimized molecular geometry, where the molecule exists in its lowest energy state. The process involves calculating bond lengths, bond angles, and dihedral angles that correspond to this energy minimum. nih.govnih.gov For 2,4-Dimethoxybenzenesulfonic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the precise spatial arrangement of its atoms. nih.gov

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical reactivity and kinetic stability. nih.govwikipedia.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide energies for these orbitals, which can then be used to derive global chemical reactivity descriptors like ionization potential, electron affinity, and electrophilicity. nih.gov

Table 1: Exemplary DFT-Calculated Electronic Properties for this compound (Note: This table is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability. nih.govwikipedia.org |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron (-EHOMO). nih.gov |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added (-ELUMO). nih.gov |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used for high-accuracy calculations of molecular properties. researchgate.net While computationally more demanding than DFT, ab initio methods are valuable for validating DFT results and for systems where DFT may not be sufficiently accurate. researchgate.netarxiv.org These calculations can provide a more refined understanding of intermolecular interactions, such as hydrogen bonding, which is relevant for this compound's interactions with itself or with solvent molecules. researchgate.net

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the nuclear magnetic shielding tensors. scielo.org.za From these, the 1H and 13C NMR chemical shifts of this compound can be predicted. These theoretical values are then compared against a standard, like Tetramethylsilane (TMS), to yield a predicted spectrum that can be correlated with experimental data. scielo.org.za

IR Spectroscopy: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum. By calculating the harmonic vibrational frequencies, one can assign the various absorption bands in an experimental IR spectrum to specific molecular motions, such as the stretching and bending of the S=O, C-O, and C-H bonds, as well as the vibrations of the benzene (B151609) ring. scielo.org.zaresearchgate.net For sulfonamides, characteristic vibrations include SO₂ scissoring modes and N-S stretching. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). scielo.org.za This approach calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. scielo.org.zayoutube.com These calculations can predict the λmax values for the electronic transitions within the molecule, such as π → π* transitions in the aromatic ring. scielo.org.za

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table illustrates the typical output of spectroscopic predictions and is for explanatory purposes.)

| Spectroscopy | Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|---|

| 13C NMR | Aromatic C-SO₃H (ppm) | 145.2 | 146.0 |

| IR | S=O Asymmetric Stretch (cm⁻¹) | 1355 | 1350 |

| UV-Vis | λmax (nm) | 278 | 275 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of the system. youtube.com

MD simulations are exceptionally useful for understanding how this compound behaves in a solution, such as water. mdpi.com By creating a simulation box containing the solute molecule and a large number of solvent molecules, researchers can observe the formation of hydration shells and specific intermolecular interactions. youtube.com These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov

For this compound, MD simulations could elucidate the nature of hydrogen bonding between the acidic proton of the sulfonic acid group and water molecules, as well as the interactions of the polar methoxy (B1213986) groups with the solvent. nih.govresearchgate.net Analysis of the simulation trajectories, including the calculation of radial distribution functions, can quantify the structuring of solvent molecules around different parts of the solute. mdpi.com

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. mun.ca this compound has conformational flexibility, particularly concerning the rotation around the C-S bond and the orientation of the two methoxy groups. MD simulations can be used to sample these different conformations over time, identifying the most stable, low-energy states. mun.canih.gov Techniques like replica-exchange molecular dynamics can enhance the sampling of the conformational space. nih.gov This analysis provides insight into the molecule's structural dynamics and the relative populations of different conformers at equilibrium.

Reaction Mechanism Modeling and Transition State Analysis

While specific computational studies on the reaction mechanisms involving this compound are not extensively available in peer-reviewed literature, its formation and subsequent reactions can be understood through theoretical models of related, simpler aromatic sulfonic acids. The primary reaction for its synthesis is the electrophilic aromatic sulfonation of 1,3-dimethoxybenzene (B93181).

Computational studies on the sulfonation of benzene with sulfur trioxide (SO₃) reveal a complex mechanism. Ab initio molecular dynamics simulations suggest that the reaction likely proceeds via a concerted pathway involving two molecules of SO₃. nih.gov This forms a cyclic transition state, rather than a distinct intermediate σ-complex, particularly in the gas phase or non-polar solvents. nih.gov For the sulfonation of 1,3-dimethoxybenzene to form this compound, the electron-donating methoxy groups at positions 1 and 3 activate the aromatic ring, directing the incoming electrophile (SO₃) to the ortho and para positions. The 2- and 4- positions are highly activated, making them the primary sites of sulfonation.

The transition state for this electrophilic attack would involve the formation of a C-S bond and the temporary disruption of the aromatic system. The stability of this transition state is significantly influenced by the methoxy groups, which can delocalize the positive charge through resonance. Theoretical calculations on benzenesulfonic acid itself show that reactions like esterification have been modeled using Density Functional Theory (DFT). For instance, the esterification with methanol (B129727) has been shown to proceed via either an Sₙ1 or Sₙ2 pathway, with the participation of a pentacoordinate sulfur intermediate being energetically unfavorable. rsc.org

Desulfonation, the reverse of sulfonation, is also a significant reaction for aryl sulfonic acids. wikipedia.org This reaction is typically acid-catalyzed and occurs at elevated temperatures. wikipedia.org The mechanism involves the protonation of the sulfonic acid, followed by the departure of SO₃. The stability of the resulting aryl cation is a key factor in the reaction rate. For this compound, the electron-rich nature of the ring would influence the energetics of this process.

Quantitative Structure-Property Relationship (QSPR) Studies

Specific Quantitative Structure-Property Relationship (QSPR) studies for this compound are not prominently documented. However, QSPR models are frequently used to predict the properties of organic compounds based on their molecular structure. For sulfonic acids in general, these models can correlate structural descriptors with physicochemical properties such as acidity, solubility, and reactivity.

The key structural features of this compound that would be considered in a QSPR study include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, including the size and shape of the benzene ring and the attached functional groups.

Quantum Chemical Descriptors: These are derived from computational chemistry calculations and include parameters like charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-donating nature of the two methoxy groups would significantly impact these descriptors, leading to a higher electron density on the aromatic ring compared to unsubstituted benzenesulfonic acid.

Electronic Descriptors: Parameters such as Hammett constants for the methoxy and sulfonic acid groups can be used to quantify their electron-donating or -withdrawing effects. Studies on related methoxy-substituted compounds have shown that these electronic effects can be correlated with biological activity, for example, the affinity for serotonin (B10506) receptors. nih.gov

A hypothetical QSPR model for a series of substituted benzenesulfonic acids, including the 2,4-dimethoxy derivative, could aim to predict properties like their pKa values or their catalytic activity in certain reactions. The model would likely show a strong dependence on the electronic parameters of the substituents.

Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molar Mass | 218.23 g/mol |

| pKa | Strong acid |

| Solubility | Soluble in water |

Note: This table contains generally accepted values and qualitative predictions in the absence of specific experimental QSPR studies.

Applications in Advanced Chemical Synthesis and Materials Science

Catalysis in Organic Transformations

There is no specific information available in the reviewed literature regarding the use of 2,4-Dimethoxybenzenesulfonic acid as either a homogeneous or heterogeneous Brønsted acid catalyst in organic transformations.

Specific studies detailing the application of this compound as a catalyst for esterification or condensation reactions could not be identified in the available research.

The design and development of immobilized catalysts derived from this compound are not described in the current body of scientific literature.

Reagent in Multi-Step Organic Synthesis

Information regarding the specific use of this compound as a reagent in multi-step organic synthesis is limited.

There is no available data to suggest the use of this compound as a sulfonylating agent in nucleophilic substitution reactions.

While its structure suggests potential as a synthetic intermediate, specific examples of its use in the synthesis of complex organic molecules are not documented in the reviewed literature.

Applications in Materials Science and Polymer Chemistry

The unique characteristics of this compound make it a valuable compound in the fields of materials science and polymer chemistry. Its contributions range from the synthesis of specialized polymers to critical roles in the fabrication of semiconductor devices.

Preparation of Functionalized Polymers and Copolymers

While direct polymerization of this compound is not widely documented, it serves as a key precursor in the creation of functionalized polymers. Its derivative, 2,4-Dimethoxybenzenesulfonyl chloride, is a crucial reagent for incorporating sulfonyl groups into polymer backbones. This process can yield polymers with enhanced thermal stability and chemical resistance. The parent this compound can be readily formed through the hydrolysis of this sulfonyl chloride derivative in the presence of water or aqueous bases.

The classification of this compound as a "Polymer Science Material Building Block" by chemical suppliers further underscores its role in this field, suggesting its availability and utility for research and development in polymer synthesis. bldpharm.com Additionally, patent literature indicates a connection between this compound and the development of hydrophilic polymers. google.com

Role in Resist Technology and Semiconductor Processing (e.g., CMP cleaning compositions)

The compound has demonstrated utility in the intricate processes of semiconductor fabrication, particularly in resist technology and cleaning compositions for chemical mechanical planarization (CMP).

In the realm of resist technology, a derivative of this compound has been synthesized for use in advanced biological assays that employ microdevices. nih.gov The fabrication of these devices involves photolithography, a critical step in semiconductor manufacturing. In a documented procedure, a positive photoresist was applied to a substrate as part of a process that utilized the synthesized this compound derivative, highlighting its compatibility and function in microfabrication workflows that rely on photoresist materials. nih.govresearchgate.net

Furthermore, this compound is identified as a component in formulations designed for semiconductor and electronics cleaning and processing. Patents for sustainable methods of reclaiming precious and base metals from electronic waste, such as printed circuit boards, list this compound as a potential ingredient in stripping and cleaning compositions. google.comgoogle.comjustia.com In these applications, it is included as part of a formulation that can contain an oxidizing agent and a complexing agent to remove metals. google.com

Below is a table detailing an example composition for metal reclamation from electronic waste, which can include this compound.

| Component Category | Example Substance(s) | Potential Function | Source(s) |

| Benzenesulfonic Acid Derivative | This compound | Chelating / Complexing Agent | google.comgoogle.com |

| Oxidizing Agent | Hydrogen Peroxide, Nitric Acid, Methanesulfonic Acid | Oxidizes metals | justia.com |

| Complexing Agent | Hydrochloric Acid, Sulfuric Acid, Acetylacetonate | Complexes with metal ions | google.comgoogle.com |

| Catalyst | Diethylene glycol monobutyl ether | Enhances metal removal rate | google.com |

Role in the Synthesis of Dyes and Pigments (e.g., as a coupling agent)

In the field of color chemistry, this compound is recognized as an intermediate in the synthesis of pigments. Chemical suppliers categorize the compound under "Pigment Intermediates," indicating its role as a building block for more complex dye and pigment molecules. chembk.com

While direct evidence of its function as a coupling agent is not prevalent, the core structure is relevant in dye synthesis. For instance, a related compound, 5-amino-2,4-dimethoxybenzenesulfonic acid, is noted as a component in a patent for a mixture of water-soluble dyes. google.com This suggests that the this compound scaffold can be functionalized (in this case, with an amino group) to create precursors for dye production. The primary role of this compound itself, however, appears to be that of a foundational intermediate.

Synthesis and Comprehensive Characterization of Derivatives and Chemical Analogs of 2,4 Dimethoxybenzenesulfonic Acid

Synthesis of Sulfonyl Chlorides and Subsequent Derivatives (e.g., Sulfonamides, Sulfonate Esters)

The conversion of 2,4-dimethoxybenzenesulfonic acid to its highly reactive sulfonyl chloride derivative is a cornerstone of its synthetic utility. This transformation is typically achieved through treatment with chlorinating agents. For instance, reacting 1,3-dimethoxybenzene (B93181) with chlorosulfonic acid in a solvent like chloroform (B151607) yields 2,4-dimethoxybenzenesulfonyl chloride. prepchem.com This key intermediate serves as a versatile precursor for a variety of important derivatives.

Sulfonamides are readily synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with a wide range of primary and secondary amines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting sulfonamides are a class of compounds with significant applications in medicinal chemistry.

Sulfonate esters are formed through the reaction of 2,4-dimethoxybenzenesulfonyl chloride with alcohols in the presence of a base. The base serves to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile. google.com These esters are valuable as intermediates in organic synthesis, often serving as good leaving groups in substitution and elimination reactions.

A general synthetic scheme for these derivatives is presented below:

A representative, non-exhaustive table of synthesized derivatives:

| Derivative Type | Reactant | General Structure |

| Sulfonamide | Primary or Secondary Amine (R¹R²NH) | |

| Sulfonate Ester | Alcohol (R³OH) |

Preparation of Aromatic Ring-Modified Analogs

Modifying the aromatic ring of this compound allows for the creation of analogs with altered electronic and steric properties. These modifications can influence the compound's reactivity, solubility, and interaction with biological targets. Common strategies include the introduction or alteration of substituents on the benzene (B151609) ring.

One approach involves starting with a differently substituted benzene derivative and then introducing the sulfonic acid group. For example, the sulfonation of alternative dimethoxybenzene isomers or other substituted aromatic compounds can produce a variety of analogs. chemicalbook.com The position of the incoming sulfonic acid group is directed by the existing substituents on the ring.

Another strategy is the chemical transformation of the existing methoxy (B1213986) groups or the introduction of new functional groups onto the this compound core. For instance, nitration of this compound yields 2,4-dimethoxy-5-nitrobenzenesulfonic acid. prepchem.com Other electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups at various positions on the aromatic ring.

Examples of Aromatic Ring-Modified Analogs:

| Analog Name | Modification |

| 2,5-Dimethoxybenzenesulfonyl chloride | Isomeric methoxy substitution ontosight.ai |

| 2-Fluoro-4,5-dimethoxybenzenesulfonyl chloride | Introduction of a fluorine atom sigmaaldrich.com |

| 2,4-Diaminobenzenesulfonic acid | Replacement of methoxy groups with amino groups google.comgoogle.com |

| 2,4-Dimethoxy-5-nitrobenzenesulfonic acid | Addition of a nitro group prepchem.com |

Derivatization for Spectroscopic Probes and Advanced Chemical Tools

The reactive nature of 2,4-dimethoxybenzenesulfonyl chloride allows for its use in the creation of specialized chemical tools, including spectroscopic probes. By attaching this sulfonyl chloride to molecules with desirable spectroscopic properties, such as fluorophores or chromophores, researchers can create reagents for labeling and detecting other molecules.

For example, a fluorescent tag can be incorporated into the structure of a 2,4-dimethoxybenzenesulfonamide (B1308909) or sulfonate ester. This allows for the sensitive detection and quantification of the labeled species. A notable example in a related context is the use of 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) for the chromophoric labeling of amino acids, enabling their detection by spectrophotometry. nih.gov A similar principle can be applied using derivatives of this compound.

These derivatized probes are valuable in a variety of biochemical and cellular imaging applications, allowing for the visualization and tracking of biological processes.

Computational Design of Novel Derivatives with Enhanced Properties

In recent years, computational chemistry has become an invaluable tool in the rational design of new molecules with specific, enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the properties and activities of virtual compounds before their synthesis. nih.govresearchgate.net

For derivatives of this compound, computational methods can be used to:

Predict Biological Activity: QSAR models can correlate the structural features of a series of derivatives with their biological activity, such as enzyme inhibition. nih.govnih.govacs.org This allows for the design of new analogs with potentially greater potency.

Optimize Physicochemical Properties: Properties like solubility, lipophilicity, and metabolic stability can be predicted, guiding the design of derivatives with improved pharmacokinetic profiles.

Elucidate Binding Interactions: Molecular docking simulations can predict how a derivative will bind to a biological target, such as a protein's active site. researchgate.net This information is crucial for understanding the mechanism of action and for designing more selective inhibitors.

These computational approaches significantly accelerate the drug discovery and materials development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. rsc.orgacs.org

Environmental Fate and Green Chemical Engineering Considerations

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a critical component of a chemical's environmental persistence. For 2,4-Dimethoxybenzenesulfonic acid, the primary abiotic pathways would likely involve reactions with light (photochemical degradation) and water (hydrolysis).

Direct photochemical degradation of this compound has not been extensively studied. However, research on dimethoxybenzene (DMOB) isomers provides insights into how the core structure might behave when exposed to sunlight. Studies have shown that DMOBs can be emitted into the atmosphere from sources like biomass burning and that their photodegradation rates are significantly influenced by the environmental matrix.

Research indicates that the direct photodecay of DMOB isomers is notably faster at the air-ice interface of snow and in the liquid-like regions within ice compared to in aqueous solutions. copernicus.orgscispace.com This enhancement is attributed to a combination of factors, including shifts in light absorbance to longer wavelengths (bathochromic shifts) and, more significantly, a more efficient photodecay process, reflected in higher quantum yields at the interface. copernicus.org For instance, photodegradation rates for DMOB isomers at the air-ice interface have been observed to be 15 to 30 times faster than in water. copernicus.orgscispace.com

The photodegradation of 1,4-DMOB in an aqueous solution, when excited by a 266 nm laser, is known to form a triplet excited state that decays into a solvated electron and a long-lived organic radical cation. copernicus.org While the specific degradation products for this compound are unknown, it is plausible that similar mechanisms involving excited states and radical formation would occur, leading to the breakdown of the aromatic ring. The presence of the sulfonic acid group may influence the specific reaction pathways and products.

| Compound | Enhancement in Liquid-Like Regions (LLRs) | Enhancement at Air-Ice Interface |

|---|---|---|

| 1,2-Dimethoxybenzene | ~1x (no significant enhancement) | ~15x |

| 1,3-Dimethoxybenzene (B93181) | ~3x | ~30x |

| 1,4-Dimethoxybenzene | ~6x | ~20x |

Data derived from studies on dimethoxybenzene isomers, serving as a proxy for the potential behavior of the 2,4-dimethoxybenzene core structure. copernicus.org

The hydrolytic stability of a compound describes its reactivity with water. For aromatic sulfonic acids, this typically involves the cleavage of the carbon-sulfur (C-S) bond. Studies on benzenesulfonic acid and its derivatives show that this bond is generally stable but can be cleaved under specific conditions, such as high temperatures. For example, benzenesulfonic acid undergoes desulfonation when heated in water near 200°C. wikipedia.org Research on the acid-catalyzed hydrolysis of related compounds, N-(4-substitutedphenyl)-o-benzenedisulfonimides, shows that the rates of hydrolysis increase significantly with acid concentration, indicating that pH is a critical factor. tandfonline.com The hydrolysis of these compounds yields the corresponding sulfonic acid. tandfonline.com

One study has explored the use of a this compound derivative as part of a hydrophilic, fluorescent probe for detecting enzyme activity. researchgate.netnih.gov The research noted that the probe exhibited a significant increase in fluorescence upon hydrolysis of a phosphate (B84403) group, indicating that the core this compound structure is stable under the tested enzymatic assay conditions. researchgate.netnih.gov

Systematic testing of model sulfonic acid compounds has revealed that aromatic-sulfonic acid compounds degrade readily under hydrothermal conditions (e.g., 130-160°C), whereas alkyl sulfonic acids show superior stability. brandeis.edu This suggests that under elevated temperatures in aqueous environments, this compound would likely undergo hydrolysis, cleaving the C-S bond to form 1,3-dimethoxybenzene and sulfuric acid.

Biotic Degradation Mechanisms and Environmental Biotransformations

Biodegradation by microorganisms is a primary route for the breakdown of organic compounds in the environment. The process involves complex enzymatic pathways that transform parent compounds into simpler metabolites.

While no studies have specifically detailed the microbial degradation of this compound, extensive research on other aromatic sulfonates provides a likely model for its biotransformation. The biodegradation of these compounds is often challenging for microorganisms due to the high stability of the aromatic ring and the C-S bond. core.ac.uk

The initial step in the aerobic degradation of aromatic sulfonates typically involves desulfonation. nih.gov For instance, in the bacterium Alcaligenes sp. strain O-1, the degradation of benzenesulfonate (B1194179) begins with its transport into the cell, followed by a dioxygenation reaction that requires O₂ and NAD(P)H. nih.gov This initial attack yields sulfite (B76179) (SO₃²⁻) and catechol. nih.gov The catechol then undergoes ring cleavage, a common strategy in the degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways. nih.gov

| Step | Process | Key Reactants/Cofactors | Primary Metabolites |

|---|---|---|---|

| 1 | Cellular Uptake | Transport Proteins | Intracellular Benzenesulfonate |

| 2 | Dioxygenation (Desulfonation) | O₂, NAD(P)H | Catechol, Sulfite (SO₃²⁻) |

| 3 | Aromatic Ring Cleavage | O₂ | Muconic acid derivatives |

| 4 | Further Metabolism | Various enzymes | Intermediates of central metabolism |

This pathway for benzenesulfonate serves as a model for the potential biodegradation of this compound. nih.gov

Based on this model, the biodegradation of this compound would likely be initiated by a desulfonation step to produce 3,4-dimethoxycatechol, which would then be susceptible to ring cleavage and further degradation.

The cleavage of the stable C-S bond in sulfonates is an enzymatically catalyzed process. In aerobic bacteria, this is often accomplished by mono- or dioxygenase enzyme systems. nih.gov In anaerobic bacteria, a different set of enzymes, including glycyl radical enzymes (GREs), are involved in sulfonate metabolism through O₂-sensitive free radical chemistry. nih.govannualreviews.org

Sulfotransferases are another class of enzymes that catalyze the transfer of a sulfonate group. youtube.com While primarily associated with metabolic conjugation (Phase II biotransformation), their role highlights the existence of specific enzymatic machinery for handling sulfonate moieties. The dissimilatory sulfite reductase enzyme is also crucial in sulfur metabolism, reducing sulfite to sulfide. mdpi.com

Green Engineering and Sustainability Metrics in Production Processes

Green engineering focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. wilcoprime.com While specific green production methods for this compound are not detailed in the literature, the principles of green chemistry can be applied to its conventional synthesis, which typically involves the sulfonation of 1,3-dimethoxybenzene.

Key green chemistry principles applicable to this process include:

Use of Safer Solvents and Reagents: Traditional sulfonation often uses concentrated sulfuric acid or oleum (B3057394), which are highly corrosive. Green alternatives could include using solid acid catalysts or milder sulfonating agents to reduce hazards and waste.

Energy Efficiency: Conducting the reaction at lower temperatures and pressures would reduce energy consumption and its associated environmental footprint. oup.com

Waste Prevention: Optimizing the reaction to maximize atom economy and minimize the formation of byproducts is a core principle. This involves careful control of reaction conditions and catalyst selection.

Catalysis: The use of recyclable catalysts, such as solid acids, can reduce waste and improve process efficiency compared to stoichiometric reagents. oup.com

Sustainability for a specialty chemical like this compound can be evaluated using various metrics. These metrics provide a way to measure the environmental, economic, and social performance of a product or process. icheme.org

| Metric Category | Specific Metric | Description |

|---|---|---|

| Environmental | Process Mass Intensity (PMI) | The total mass of materials (raw materials, solvents, reagents) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process. |

| E-Factor | The mass ratio of waste to desired product. A lower E-Factor is more environmentally favorable. | |

| Economic | Energy Consumption per kg | Measures the energy required to produce one kilogram of the final product, directly impacting production cost and carbon footprint. oup.com |

| Social/Safety | Chemical Environmental Sustainability Index (ChemESI) | A key performance indicator that measures the hazard and risk of a company's total chemical inventory, tracking progress towards greener alternatives. frontiersin.org |

These metrics are generally applicable to the specialty chemical industry and would be relevant for assessing the sustainability of this compound production. icheme.orgfrontiersin.orgsocma.org

By adopting green chemistry and engineering principles and tracking relevant sustainability metrics, manufacturers can work towards more environmentally benign methods for producing this compound and other specialty chemicals.

Atom Economy and Reaction Mass Efficiency Evaluation

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. For the sulfonation of 1,3-dimethoxybenzene, the atom economy is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Dimethoxybenzene | C8H10O2 | 138.16 |

| Sulfuric Acid | H2SO4 | 98.08 |

| This compound | C8H10O5S | 218.23 |

| Water | H2O | 18.02 |

Calculation:

Atom Economy = (218.23 / (138.16 + 98.08)) x 100 = 92.39%

This high atom economy suggests that the reaction is, in principle, efficient at incorporating the atoms of the reactants into the final product.

Reaction Mass Efficiency (RME), however, provides a more practical measure of the reaction's greenness by considering the actual mass of reactants used, including any excess reagents and solvents, as well as the reaction yield.

Reaction Mass Efficiency (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

Hypothetical RME Calculation:

Mass of 1,3-dimethoxybenzene (1 mole): 138.16 g

Mass of sulfuric acid (1.1 moles): 1.1 * 98.08 g = 107.89 g

Theoretical yield of this compound (1 mole): 218.23 g

Actual yield (95%): 0.95 * 218.23 g = 207.32 g

Total mass of reactants: 138.16 g + 107.89 g = 246.05 g

RME = (207.32 g / 246.05 g) x 100 = 84.26%

This demonstrates that while the atom economy is high, the RME is slightly lower due to the use of excess reagent and a yield of less than 100%. Further optimization to achieve a stoichiometric reaction and maximize the yield would bring the RME closer to the theoretical atom economy.

Energy Efficiency and Renewable Feedstock Utilization

Aromatic sulfonation reactions are typically exothermic. However, energy is still required for heating the reactants to the optimal reaction temperature, for stirring, and for downstream processing, including product isolation and purification. In industrial settings, optimizing energy consumption is a key aspect of green chemistry. This can be achieved through process intensification, the use of more efficient heating and mixing technologies, and heat integration, where the heat generated by the exothermic reaction is used in other parts of the process. For instance, upgrading to high-efficiency motors with variable frequency drives for pumps and agitators can significantly reduce electricity consumption in sulfonation processes asiachmical.com.